7-(3-(4-(2,6-dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one

Description

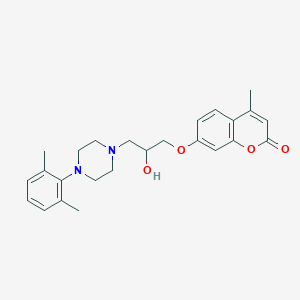

7-(3-(4-(2,6-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a piperazine moiety substituted with a 2,6-dimethylphenyl group and a hydroxypropoxy linker connecting to the coumarin core. Coumarins are widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . The structural uniqueness of this compound lies in its hybrid architecture, combining the planar aromatic coumarin system with a flexible piperazine side chain.

Properties

IUPAC Name |

7-[3-[4-(2,6-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O4/c1-17-5-4-6-18(2)25(17)27-11-9-26(10-12-27)15-20(28)16-30-21-7-8-22-19(3)13-24(29)31-23(22)14-21/h4-8,13-14,20,28H,9-12,15-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLXXJDXPNXCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCN(CC2)CC(COC3=CC4=C(C=C3)C(=CC(=O)O4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801119553 | |

| Record name | 7-[3-[4-(2,6-Dimethylphenyl)-1-piperazinyl]-2-hydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801119553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878416-62-7 | |

| Record name | 7-[3-[4-(2,6-Dimethylphenyl)-1-piperazinyl]-2-hydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878416-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-[3-[4-(2,6-Dimethylphenyl)-1-piperazinyl]-2-hydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801119553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(4-(2,6-dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of 4-methyl-2H-chromen-2-one and 2,6-dimethylphenylpiperazine.

Formation of Intermediate: The intermediate compound is formed by reacting 4-methyl-2H-chromen-2-one with epichlorohydrin under basic conditions to introduce the 2-hydroxypropoxy group.

Final Coupling: The intermediate is then reacted with 2,6-dimethylphenylpiperazine in the presence of a suitable base, such as potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the chromen-2-one ring, potentially converting it to a dihydro derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropoxy group may yield a ketone, while reduction of the chromen-2-one ring could produce a dihydro derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 7-(3-(4-(2,6-dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one is investigated for its potential interactions with biological targets, such as enzymes and receptors. Its structure suggests it may have affinity for certain protein targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, such as inflammation, cancer, or neurological disorders, due to its ability to interact with specific molecular pathways.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other biologically active molecules. Its versatility and potential pharmacological properties make it valuable in drug discovery and development.

Mechanism of Action

The mechanism of action of 7-(3-(4-(2,6-dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Core Structural Variations

- Target Compound : The 2,6-dimethylphenyl group on the piperazine ring distinguishes it from other derivatives. The hydroxypropoxy linker may influence solubility and hydrogen-bonding capacity.

- Compound 20 () : Features a 3,4-dichlorophenyl-piperazine moiety and a pyridinesulfonamide group. The dichlorophenyl substitution likely enhances lipophilicity, while the sulfonamide contributes to hydrogen bonding .

- Compound 7a–7j (): Contains a benzyl-piperazine group and methoxy-coumarin core.

Piperazine Derivatives with Varied Linkers

Biological Activity

The compound 7-(3-(4-(2,6-dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one, also referred to as a derivative of chromone, has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies concerning this compound.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 607.737 g/mol. The structure features a chromenone backbone modified with a piperazine moiety and a hydroxylated propoxy group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C34H45N3O7 |

| Molecular Weight | 607.737 g/mol |

| CAS Number | 2724549-66-8 |

| Solubility | Slightly soluble in methanol, chloroform |

| Predicted Boiling Point | 637.8 ± 55.0 °C |

Antimicrobial Activity

Research indicates that derivatives of chromones exhibit significant antimicrobial properties. A study highlighted the synthesis of various chromone derivatives, including those similar to our compound, which were tested against multiple bacterial strains. The results showed promising inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Chromone derivatives are known for their anticancer potential. The compound has been studied for its ability to induce apoptosis in cancer cell lines. In vitro studies demonstrated that the compound could inhibit cell proliferation and trigger programmed cell death in various cancer types, suggesting a mechanism that involves the modulation of apoptotic pathways .

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological effects. Studies have indicated that piperazine derivatives can exhibit anxiolytic and antidepressant activities. Research on similar compounds has shown that they can interact with serotonin receptors, which are crucial in mood regulation .

The biological activity of this compound may be attributed to its ability to modulate several biochemical pathways:

- Inhibition of Enzymatic Activity : Chromone derivatives can inhibit enzymes involved in inflammatory pathways.

- Receptor Interaction : The piperazine moiety may allow the compound to interact with neurotransmitter receptors, influencing neurochemical signaling.

- Induction of Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

- Antimicrobial Efficacy : A study published in Molecules evaluated various chromone derivatives against clinical isolates of bacteria and fungi, demonstrating that modifications at the chromone core significantly enhanced antimicrobial activity .

- Cancer Cell Line Study : In a recent investigation, the compound was tested on human breast cancer cell lines (MCF-7), resulting in a notable reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .

- Neuropharmacological Assessment : A behavioral study assessed the anxiolytic effects of piperazine derivatives in mice models, showing significant reductions in anxiety-like behavior when administered at specific dosages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.